ZnCl2-TMEDA
Description
Significance of Zinc(II) Complexes in Contemporary Chemical Research
Zinc(II) complexes are a significant area of interest in contemporary chemical research for several key reasons. As a d¹⁰ metal ion, Zn(II) does not exhibit ligand field stabilization effects, which allows for a variety of coordination geometries, most commonly tetrahedral and octahedral, but also five- and seven-coordinate structures depending on the nature of the ligands. tcichemicals.comwikipedia.org This structural flexibility makes zinc(II) complexes versatile platforms for a wide range of applications.
These complexes are pivotal in catalysis, where the Lewis acidic nature of the zinc ion facilitates a multitude of organic transformations. chemimpex.com They are also integral to bioinorganic chemistry, with zinc being an essential element found in the active sites of numerous enzymes where it plays crucial catalytic and structural roles. Furthermore, the luminescent properties of certain zinc complexes have led to their investigation in materials science for applications in areas like chemical sensors and light-emitting diodes. The study of zinc complexes also extends to their potential as therapeutic agents. nih.gov
The Role of Tetramethylethylenediamine (TMEDA) as a Chelating Ligand in Metal Complexes
Tetramethylethylenediamine, or TMEDA, is a bidentate chelating ligand, meaning it binds to a central metal atom at two points. taylorandfrancis.com Its chemical formula is (CH₃)₂NCH₂CH₂N(CH₃)₂. taylorandfrancis.com The two nitrogen atoms of TMEDA each possess a lone pair of electrons, which can be donated to a metal center, forming a stable five-membered ring structure upon chelation.
The presence of four methyl groups on the nitrogen atoms enhances the electron-donating ability of the ligand compared to its parent compound, ethylenediamine (B42938). This increased electron density on the nitrogen atoms strengthens the coordinate bond with the metal ion. TMEDA is widely used in organometallic chemistry, particularly in stabilizing and activating organolithium reagents. nih.gov In the context of transition metal complexes, TMEDA is valued for its ability to form stable, soluble complexes with a variety of metal halides, including zinc chloride. nih.gov
Historical Development and Current Landscape of Research on Zinc-Diamine Coordination Compounds
The study of coordination compounds dates back to the 18th century, with early work focusing on metal-ammine complexes. nih.gov The foundational understanding of the structure and bonding in these compounds was laid by Alfred Werner in the late 19th and early 20th centuries. nih.gov Research into zinc-ammine complexes, which contain ammonia (B1221849) as a ligand, was part of this early exploration of coordination chemistry. wikipedia.orgnih.gov
The investigation of zinc complexes with diamine ligands, such as ethylenediamine and its derivatives, followed as a natural progression. These studies have been driven by the desire to understand the influence of the chelate effect and the steric and electronic properties of the diamine ligand on the structure, stability, and reactivity of the resulting zinc complexes. nih.govrsc.org
Currently, research on zinc-diamine coordination compounds is a vibrant and expanding field. Key areas of investigation include their application as catalysts in various organic reactions, such as polymerization and cross-coupling reactions. chemimpex.com There is also significant interest in their biological activities, with studies exploring their potential as anticancer and antimicrobial agents. nih.govresearchgate.net Furthermore, the structural and spectroscopic properties of these complexes continue to be an area of active research, with techniques like X-ray crystallography and various spectroscopic methods being used to elucidate their detailed molecular structures and electronic properties. researchgate.net
Research Focus and Academic Relevance of Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II) [ZnCl2-TMEDA]
Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II), or this compound, serves as a prototypical example of a zinc-diamine complex. Its synthesis is straightforward, typically involving the reaction of zinc chloride with an equimolar amount of TMEDA. nih.gov The resulting complex is an air-stable, crystalline solid. nih.gov
The academic relevance of this compound stems from its utility as a model system for studying the fundamentals of zinc-diamine coordination. Its well-defined structure provides a platform for investigating the interplay between the metal center and the chelating ligand. The compound is also a valuable precursor and catalyst in organic synthesis. tcichemicals.comchemimpex.com For instance, it has been used in Negishi coupling reactions. tcichemicals.com
Detailed structural and spectroscopic studies of this compound provide valuable data that contributes to a broader understanding of coordination chemistry. The characterization of this compound, from its crystal structure to its thermal and spectroscopic properties, offers insights into the nature of metal-ligand bonding and the factors that govern the properties of coordination complexes.
Detailed Research Findings
Synthesis and Crystal Structure
The synthesis of this compound is typically achieved by the direct reaction of zinc chloride (ZnCl₂) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a suitable solvent. nih.gov The complex crystallizes as a white solid. tcichemicals.com
The crystal structure of this compound has been determined by X-ray diffraction. An early determination was reported in 1973, and a more precise redetermination was published in 2006. researchgate.net The complex crystallizes in the monoclinic space group P2₁/c. researchgate.net The zinc(II) ion is in a distorted tetrahedral coordination environment, bonded to the two nitrogen atoms of the bidentate TMEDA ligand and two chlorine atoms. researchgate.net
Spectroscopic Properties
The spectroscopic characterization of this compound provides further insight into its structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands for the TMEDA ligand, which are shifted upon coordination to the zinc ion. A notable feature in the far-IR region is the appearance of bands corresponding to the Zn-Cl stretching vibrations, which are typically observed in the range of 250-400 cm⁻¹. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the TMEDA ligand within the complex in solution. The chemical shifts of the protons and carbons in the TMEDA ligand are affected by coordination to the zinc center. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide information about the metal-ligand and metal-halide bonds. The Zn-Cl stretching vibrations are also observable in the Raman spectrum. sigmaaldrich.com
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show the temperature at which the complex begins to decompose and the subsequent mass loss corresponding to the loss of the TMEDA ligand and potentially the chlorine atoms.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve for this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. The melting point of this compound has been reported to be in the range of 176-179 °C. tcichemicals.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii Zncl2 Tmeda
Diverse Synthetic Routes and Optimized Reaction Conditions for ZnCl2-TMEDA Preparation
The preparation of this compound can be achieved through several synthetic pathways, with the most common being the direct reaction of a zinc precursor with the chelating ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA). Researchers have optimized various conditions to ensure high yields and purity of the final product.
One of the most frequently cited methods involves the direct combination of anhydrous zinc chloride (ZnCl2) and TMEDA. chemicalbook.com In a typical procedure, a solution of TMEDA in an appropriate solvent is added to a solution of anhydrous zinc chloride. The complex then precipitates out of the solution and can be collected. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that have been fine-tuned to maximize the yield and purity of the resulting complex.
A notable development in the synthesis of zinc complexes is the application of mechanochemistry. This solvent-free approach involves the grinding of solid reactants to initiate a chemical reaction. For instance, zinc complexes have been successfully synthesized by grinding a zinc precursor, such as zinc chloride, with a suitable ligand. acs.org This method offers a greener alternative to traditional solvent-based syntheses, often resulting in high yields and the formation of unique crystalline structures. While not yet explicitly detailed for this compound in the reviewed literature, this methodology presents a promising and sustainable route for its preparation.
Another approach involves the in-situ formation of the this compound complex for immediate use in subsequent reaction steps. For example, in certain cross-coupling reactions, ZnCl2 can be complexed with TMEDA in the reaction vessel prior to the addition of other reagents. This ensures the presence of a soluble and reactive zinc species. rsc.org
Below is a table summarizing various synthetic conditions reported for the preparation of this compound and related zinc-diamine complexes:
| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anhydrous ZnCl2 | TMEDA | Tetrahydrofuran (B95107) (THF) | Room Temperature | Not Specified | Quantitative | chemicalbook.com |
| Anhydrous ZnCl2 | TMEDA | Methanol | Room Temperature | 2 hours | Not Specified | researchgate.net |
| Anhydrous ZnCl2 | 3,5-diamino-1,2,4-triazole | None (Grinding) | Room Temperature | Not Specified | >99 | acs.org |
| Zinc Chloride | Ethylenediamine (B42938) | Water | Not Specified | Not Specified | 56.12 | nih.gov |
This table is generated based on available data for the synthesis of this compound and similar zinc-diamine complexes. Specific yields and reaction times can vary based on the exact experimental setup.
Ligand Design and Precursor Selection Strategies in the Synthesis of this compound
The selection of both the ligand and the metal precursor is a critical aspect of designing a successful synthesis for a coordination complex like this compound. The choice of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as the ligand is not arbitrary and is based on several key chemical principles.
TMEDA is a bidentate ligand, meaning it can bind to the central zinc atom at two points. This chelation results in the formation of a stable five-membered ring structure. The enhanced stability of such a chelate complex compared to a complex with two monodentate ligands is known as the chelate effect . libretexts.orglibretexts.org This effect is a primary driver for the selection of TMEDA, as it leads to a thermodynamically more favorable and, therefore, more stable product. libretexts.org
Zinc chloride (ZnCl2) is the most commonly employed precursor for the synthesis of this compound. Its selection is based on its ready availability, relatively low cost, and appropriate Lewis acidity to readily react with the TMEDA ligand. Anhydrous zinc chloride is particularly preferred as the presence of water can interfere with the formation of the desired complex and can be detrimental in many of the subsequent applications of this compound, which are often carried out under anhydrous conditions. The formation of the this compound complex is advantageous as it is an air-stable, non-hygroscopic solid, making it easier to handle and store compared to the highly hygroscopic anhydrous zinc chloride. tcichemicals.com
Purification and Isolation Techniques for High-Purity this compound
The isolation and purification of this compound are crucial steps to ensure the quality and reliability of the compound for its use in further chemical transformations. The primary method for isolating the complex is precipitation followed by filtration. Due to its typically low solubility in the reaction solvent, the complex crystallizes out upon its formation.
For achieving high purity, recrystallization is a standard and effective technique. The choice of solvent for recrystallization is critical and depends on the solubility profile of the complex. An ideal solvent would dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling. While specific recrystallization solvents for this compound are not extensively detailed in the provided search results, a common strategy would be to test a range of organic solvents to find one that provides a good yield of high-purity crystals. The purity of the recrystallized product is often assessed by its melting point, which should be sharp and consistent with reported values (typically around 176-178 °C). chemdad.com
In cases where unreacted starting materials or byproducts are present, other purification methods may be necessary. Washing the filtered solid with a solvent in which the impurities are soluble but the desired complex is not can be an effective way to remove contaminants. For instance, unreacted TMEDA, being highly soluble in water, can often be removed by an aqueous workup. chemicalbook.com
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. hekksagon.net While the traditional synthesis of this compound is relatively straightforward, there are several avenues to make the process more environmentally friendly.
A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. As mentioned earlier, mechanochemical synthesis offers a promising solvent-free route to zinc complexes. acs.orgrsc.org By grinding the solid reactants together, the need for a solvent is obviated, which reduces waste and potential exposure to volatile organic compounds. This method has been shown to produce high yields of zinc complexes and represents a significant step towards a greener synthesis of this compound. acs.org
Another green chemistry approach involves the use of more benign and sustainable starting materials. While zinc chloride is a common precursor, exploring the use of other zinc sources, such as zinc oxide, in conjunction with a suitable proton source for the ligand, could offer a more environmentally friendly alternative. Furthermore, the development of synthetic methods using water as a solvent, where feasible, would align with green chemistry principles. researchgate.netrsc.orgresearchgate.netnih.govmdpi.com
Energy efficiency is another important aspect of green chemistry. numberanalytics.comresearchgate.net Synthetic procedures that can be carried out at room temperature and with shorter reaction times are more energy-efficient. The mechanochemical approach, for instance, can often be performed at room temperature and may lead to a reduction in reaction time compared to solvent-based methods. rsc.org The development of catalytic methods for the synthesis of the complex, although not currently reported, could also significantly improve the energy efficiency and atom economy of the process. The pursuit of such sustainable synthetic strategies is an ongoing effort in modern chemistry. acs.org
Sophisticated Structural Elucidation and Coordination Environment Analysis of Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii
Single-Crystal X-ray Diffraction Methodologies for ZnCl2-TMEDA Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound, this technique has provided a precise and unambiguous depiction of its molecular structure. researchgate.net A redetermination of its crystal structure has offered enhanced precision compared to earlier studies. researchgate.net
The fundamental principle of this method involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct an electron density map, from which the positions of individual atoms can be inferred. illinois.edu
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Formula | C6H16Cl2N2Zn |
| Molecular Weight | 252.50 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.6017 (2) |
| b (Å) | 13.2521 (4) |
| c (Å) | 11.3396 (3) |
| β (°) | 103.873 (1) |
| Volume (ų) | 1109.01 (5) |
| Z | 4 |
| Temperature (K) | 273 |
Data sourced from Chen et al. (2006) researchgate.net
Crystallization Techniques and Growth Conditions for this compound
The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For this compound, suitable crystals can be grown from an aqueous solution. researchgate.net A common method involves dissolving equimolar amounts of zinc chloride (ZnCl2) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in water. researchgate.net The solution is then heated until it becomes clear, ensuring complete dissolution and complex formation. researchgate.net Colorless, block-like single crystals of this compound are subsequently obtained through the slow evaporation of the solvent at room temperature over a period of several days. researchgate.net The quality of the resulting crystals is paramount for obtaining high-resolution diffraction data.
An alternative approach that can be employed for growing crystals of organometallic complexes involves the layering of a concentrated solution of the compound with a less-polar solvent in which the compound is less soluble, such as hexane, at a reduced temperature. acs.org This slow diffusion process can promote the gradual and orderly growth of single crystals suitable for X-ray analysis. acs.org
Analysis of Coordination Geometry and Bond Parameters in this compound
The crystal structure of this compound reveals a distorted tetrahedral geometry around the central zinc(II) ion. The zinc atom is coordinated to the two nitrogen atoms of the bidentate TMEDA ligand and two chlorine atoms. researchgate.net The coordination of the TMEDA ligand forms a five-membered chelate ring. researchgate.net
The precision of the redetermined crystal structure has allowed for a more accurate definition of the bond lengths and angles within the molecule. researchgate.net The Zn-Cl and Zn-N bond lengths are crucial parameters that define the coordination environment. In catalytic zinc sites, coordination numbers of four, five, and six are observed with frequencies of 48%, 44%, and 6%, respectively, highlighting the prevalence of tetrahedral and pseudo-tetrahedral geometries. mcmaster.ca
Selected Bond Lengths and Angles for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Zn—Cl1 | 2.2139 (5) | |
| Zn—Cl2 | 2.2106 (5) | |
| Zn—N1 | 2.0722 (15) | |
| Zn—N2 | 2.0781 (15) | |
| Cl1—Zn—Cl2 | 117.18 (2) | |
| N1—Zn—N2 | 84.88 (6) | |
| N1—Zn—Cl1 | 109.18 (4) | |
| N1—Zn—Cl2 | 112.18 (4) | |
| N2—Zn—Cl1 | 111.96 (4) | |
| N2—Zn—Cl2 | 117.80 (5) |
Data sourced from Chen et al. (2006) researchgate.net
Advanced Spectroscopic Techniques for Structural Probing of this compound
While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable insights into its structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Structures of this compound
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For diamagnetic complexes like this compound, ¹H and ¹³C NMR spectra provide detailed information about the ligand environment. The chemical shifts of the protons and carbons in the TMEDA ligand are expected to change upon coordination to the zinc center due to alterations in the electronic environment. nih.gov
In the ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the TMEDA ligand. Similarly, the ¹³C NMR spectrum would show resonances for the methyl and methylene carbons. The coordination to the zinc ion typically leads to a downfield shift of these signals compared to the free ligand. mdpi.com The observation of a single set of resonances for the methyl and methylene groups at room temperature often suggests that the chelate ring is undergoing rapid conformational flexing on the NMR timescale. researchgate.net
¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H | 2.7 (s, 12H, -CH₃), 2.8 (s, 4H, -CH₂-) |
| ¹³C | 46.1 (-CH₃), 57.9 (-CH₂-) |
Note: This is an example of expected chemical shifts. Actual values can be found on analytical data sheets. tcichemicals.com
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, can be employed to study the kinetics of dynamic processes such as ligand exchange or conformational changes. mcmaster.caresearchgate.net For instance, at lower temperatures, the rate of conformational flexing of the TMEDA chelate ring might slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of the NMR signals. researchgate.net
Vibrational Spectroscopies (IR, Raman, Far-IR) for Elucidating Bonding Modes in this compound
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. The formation of the this compound complex results in characteristic changes in the vibrational spectra of both the zinc chloride and the TMEDA ligand.
The coordination of the TMEDA ligand to the zinc center is evidenced by shifts in the C-N stretching vibrations. pjsir.org In the far-infrared region, the vibrations associated with the zinc-chlorine (Zn-Cl) and zinc-nitrogen (Zn-N) bonds can be observed. For tetrahedral MX₂N₂ complexes, two ν(M-N) and two ν(M-X) vibrations are expected to be IR active. pjsir.org The Zn-Cl stretching vibrations in tetrahedral zinc complexes typically appear in the region of 500-300 cm⁻¹. researchgate.netnih.gov The Zn-N stretching vibrations are generally found at lower frequencies. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for studying symmetric vibrations and can be employed to further characterize the bonding within the this compound complex. nih.gov
Mass Spectrometry Approaches for Molecular Structure Confirmation of this compound
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic complexes, as it can transfer intact complex ions from solution to the gas phase. acs.org
For this compound, ESI-MS could be used to confirm the molecular weight of the complex. One might expect to observe the molecular ion [Zn(C₆H₁₆N₂)]²⁺ or adducts with counterions, such as [Zn(C₆H₁₆N₂)Cl]⁺. The isotopic pattern of the signals would be characteristic of the presence of zinc and chlorine, providing further confirmation of the elemental composition. nih.gov
Collision-induced dissociation (CID) within the mass spectrometer can be used to fragment the parent ion. The fragmentation pattern can provide valuable structural information. For instance, the loss of a neutral TMEDA ligand or a chloride ion would be expected fragmentation pathways for the [Zn(C₆H₁₆N₂)Cl]⁺ ion. acs.org The study of these fragmentation patterns can help to confirm the connectivity of the atoms within the complex. While specific mass spectrometry studies on this compound are not widely reported, the general principles of ESI-MS of organozinc compounds are well-established and applicable. researchgate.net
Table of Compound Names
| Common Name/Abbreviation | Systematic Name |
| This compound | Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II) |
| TMEDA | N,N,N′,N′-tetramethylethylenediamine |
| Zinc Chloride | Zinc(II) Chloride |
| Hexane | n-Hexane |
Solid-State Characterization Methods Beyond Crystallography for this compound
While X-ray crystallography provides the definitive molecular structure of Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II), or this compound, a comprehensive understanding of its solid-state behaviour requires the application of other characterization techniques. These methods probe the bulk properties, vibrational characteristics, and thermal stability of the crystalline material.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is a powerful tool for confirming the coordination of the N,N,N′,N′-tetramethylethylenediamine (TMEDA) ligand to the zinc center. The infrared (IR) and Raman spectra of this compound are expected to show characteristic bands corresponding to the TMEDA ligand, which are modified upon complexation, as well as vibrations of the zinc-ligand bonds.
The spectrum can be interpreted by considering the vibrations of the TMEDA ligand and the ZnCl2 core. For the TMEDA ligand, characteristic C-H and C-N stretching and bending vibrations are expected. Upon coordination to the zinc atom, shifts in the positions and changes in the intensities of these bands would occur compared to the free ligand. In the low-frequency region of the spectra, vibrations corresponding to the Zn-N and Zn-Cl bonds are anticipated. For comparison, the Zn-Cl stretching vibration in pure zinc chloride (ZnCl2) has been observed around 511 cm⁻¹. nih.govnih.gov The presence of bands in this region for the this compound complex would be indicative of the Zn-Cl bonds within the tetrahedral coordination sphere.
Interactive Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretching | 2800-3000 | Originates from the methyl and ethyl groups of the TMEDA ligand. |
| C-H Bending | 1350-1470 | Originates from the methyl and ethyl groups of the TMEDA ligand. |
| C-N Stretching | 1000-1250 | Vibrations of the carbon-nitrogen bonds in the TMEDA ligand; expected to shift upon coordination to the zinc center. |
| Zn-N Stretching | 400-500 | Represents the coordination bond between the zinc atom and the nitrogen atoms of the TMEDA ligand. |
| Zn-Cl Stretching | Below 600 | Represents the coordination bond between the zinc atom and the chlorine atoms. A peak for pure ZnCl2 is noted at 511 cm⁻¹. nih.govnih.gov |
Thermal Analysis (TGA and DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase transitions of this compound.
Differential Scanning Calorimetry (DSC): This technique can precisely measure the melting point of the compound. For this compound, a sharp endothermic peak corresponding to its melting point is consistently reported in the range of 176-179 °C. chemimpex.comsigmaaldrich.com
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A TGA thermogram for this compound would reveal its decomposition temperature and pattern. Typically, the complex would be stable up to its melting point, after which weight loss would occur, corresponding to the loss of the TMEDA ligand or other decomposition processes. For reference, anhydrous ZnCl2 shows major thermal decomposition above 400 °C. nih.govnih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR can provide detailed information about the local environment of specific nuclei in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR would be sensitive to the coordination of the TMEDA ligand, while ⁶⁷Zn ssNMR could directly probe the zinc center, though the latter is often challenging due to the quadrupolar nature of the ⁶⁷Zn nucleus.
Supramolecular Assembly and Intermolecular Interactions in Crystalline this compound Architectures
The arrangement of individual [ZnCl2(TMEDA)] molecules in the solid state is governed by a combination of intermolecular forces, leading to a specific three-dimensional supramolecular architecture. The crystal structure of this compound has been determined with high precision. researchgate.net
Interactive Table: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₆Cl₂N₂Zn | researchgate.net |
| Molecular Weight | 252.50 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a | 7.6017 (2) Å | researchgate.net |
| b | 13.2521 (4) Å | researchgate.net |
| c | 11.3396 (3) Å | researchgate.net |
| β | 103.873 (1)° | researchgate.net |
| Volume (V) | 1109.01 (5) ų | researchgate.net |
| Z (Molecules/Unit Cell) | 4 | researchgate.net |
| Key Interaction | C—H···Cl Hydrogen Bonds | researchgate.net |
Mechanistic Insights and Reactivity Profiling of Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii
Ligand Exchange Dynamics and Substitution Reactions Involving ZnCl2-TMEDA Complexes
The coordination sphere of zinc in complexes is dynamic, and this compound is no exception. The N,N,N′,N′-tetramethylethylenediamine (TMEDA) ligand, which forms a stable chelate with the zinc center, can participate in or be displaced through various substitution reactions. These ligand exchange processes are fundamental to its role in catalysis and as a reagent precursor.
Research has shown that zinc complexes can exhibit fluxional behavior in solution, indicating an active intramolecular ligand exchange mechanism within the coordination sphere of the zinc ion. nih.govrsc.org This dynamic nature allows for the temporary dissociation of one of the nitrogen atoms of the TMEDA ligand, opening a coordination site for substrate binding, which is a key step in many catalytic cycles.
Substitution reactions are also common. For instance, treating zinc benzoates with one equivalent of TMEDA results in the formation of (tmeda)Zn(O2CAr)2 complexes in high yields. acs.org Similarly, this compound can react with other organometallic reagents, leading to the substitution of the chloride ligands. A notable example is the reaction with three equivalents of an alkyllithium reagent, which displaces the chlorides and TMEDA to form a trialkylzinclithium species. chemicalbook.com These reactions underscore the lability of the ligands attached to the zinc center, which is crucial for its reactivity.
Reactivity of this compound as a Lewis Acid Catalyst
The zinc(II) ion in this compound is a potent Lewis acid, capable of accepting electron pairs from a variety of donor molecules. This property is the foundation of its extensive use as a catalyst in organic synthesis. quora.comchemimpex.com The TMEDA ligand modulates the Lewis acidity of the zinc center, making it a stable, easy-to-handle, and effective catalyst for numerous transformations. chemimpex.com
The Lewis acidic nature of ZnCl2 is pivotal in reactions such as the conversion of alcohols to alkyl halides. libretexts.org By coordinating to the hydroxyl group's oxygen atom, the zinc complex makes it a better leaving group, thereby facilitating nucleophilic substitution. quora.comlibretexts.org This principle extends to a range of other reactions. For example, ZnCl2 has been shown to be an effective catalyst for the acetylation of anisole. researchgate.net
Furthermore, the this compound complex itself is employed in sophisticated catalytic systems. In certain ethylene (B1197577) polymerization reactions catalyzed by nickel complexes, ZnCl2 can coordinate to a pendent 2,2′-bipyridine group on the primary catalyst's ligand. acs.org This interaction generates a bimetallic Ni/Zn active species that influences the properties of the resulting polymer, such as increasing its molecular weight. acs.org The ability to form stable adducts with various ligands enhances its utility in diverse chemical processes, including the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Role of this compound in the Generation and Reactivity of Organozinc Reagents
One of the most significant applications of this compound is as a precursor for the in-situ preparation of organozinc reagents. Anhydrous zinc chloride (ZnCl2), while commonly used for this purpose, is highly hygroscopic and its dissolution in solvents like THF is exothermic, which can lead to the decomposition of the prepared organozinc species. this compound, being a crystalline, air-stable, and non-hygroscopic solid, provides a more reliable and manageable alternative. chemicalbook.com
The complex is particularly useful for generating zincates. For example, reacting this compound with three equivalents of a Grignard reagent (RMgX) in THF produces trialkylzincate complexes of the type [R3Zn]MgX. ncl.res.in These zincates exhibit unique reactivity, such as chemoselective 1,4-addition to α,β-unsaturated ketones. ncl.res.in Similarly, reaction with alkyllithium reagents can generate trialkylzinclithium compounds. chemicalbook.com
The complex also facilitates the generation of functionalized organozinc reagents that might be incompatible with other methods. Its use allows for the preparation of organozinc species without the complications of moisture, leading to cleaner reactions and more consistent yields. The presence of TMEDA can also influence the structure and stability of the resulting organozinc cations in the gas phase, where the zinc ion often adopts a tetrahedral coordination sphere. rsc.org
Transmetalation Processes Involving this compound and Organometallic Species
Transmetalation, the exchange of ligands between two metal centers, is a cornerstone of organometallic chemistry, and this compound is a key player in many such processes. These reactions are essential for creating specific organozinc reagents that are then used in subsequent coupling reactions.
A primary example is the reaction of this compound with more electropositive organometallic compounds like Grignard reagents or organolithium compounds. chemicalbook.comncl.res.in In these reactions, the alkyl or aryl group is transferred from magnesium or lithium to the zinc center, displacing the chloride ions. This salt metathesis is a straightforward method to access a wide variety of organozinc species. acs.org For instance, lithium-bromide exchange followed by salt metathesis with ZnCl2 is a common route to generate arylzinc reagents (ArZnCl). nih.gov
The byproducts of these transmetalations, such as LiCl or MgX2, can themselves be Lewis acidic and potentially interfere with subsequent catalytic reactions by promoting non-enantioselective background reactions. nih.gov However, the use of the pre-formed this compound complex can offer better control over the reaction conditions compared to using anhydrous ZnCl2 directly. The complex can also be involved in transmetalations with other transition metal complexes, as seen in the synthesis of certain nickel catalysts where salt metathesis occurs with (tmeda)NiCl(o-tolyl). acs.org
Thermal Decomposition Pathways and Stability Studies of this compound
The stability of a chemical compound is a critical factor for its storage, handling, and application in various reaction conditions. Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II) is noted for its enhanced stability compared to its parent inorganic salt, anhydrous zinc chloride. It is an air-stable, non-hygroscopic, crystalline solid, which simplifies its handling and storage significantly. chemicalbook.com
The thermal stability of this compound is well-defined up to its melting point.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 176-179 °C | fishersci.comtcichemicals.comtcichemicals.comsigmaaldrich.com |
| Physical Form | White to off-white crystalline powder | fishersci.comtcichemicals.comtcichemicals.com |
| Storage Condition | Room temperature, under inert gas, moisture sensitive | tcichemicals.com |
While specific studies on the complete thermal decomposition pathway of the this compound complex are not extensively detailed, the behavior of its components under heat provides insight. Anhydrous ZnCl2 begins to vaporize and partially oxidize to zinc oxide (ZnO) at temperatures above 400 °C. researchgate.net It is plausible that the decomposition of this compound at higher temperatures would ultimately yield ZnO, along with the thermal breakdown products of the TMEDA ligand and the release of HCl. The complex's melting point of around 176-179 °C indicates its thermal limit before phase change and potential decomposition. fishersci.comsigmaaldrich.com For comparison, a related compound was noted to decompose at 194 °C. sigmaaldrich.com The stability of this compound makes it a reliable reagent for reactions conducted at moderately elevated temperatures. tcichemicals.com
Catalytic Applications and Mechanistic Investigations of Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii Complexes
Polymerization Catalysis Mediated by ZnCl2-TMEDA
Zinc-based complexes are widely investigated as catalysts for polymerization reactions due to their low toxicity and versatile coordination chemistry. mdpi.com While specific studies on this compound are part of a broader field, the behavior of related zinc complexes provides significant insight into its potential catalytic activity.
Zinc complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactides (LA) and ε-caprolactone (ε-CL) to produce biodegradable polyesters. mdpi.comnih.gov Various zinc complexes, including those with ethylenediamine-based ligands, have demonstrated high activity in these polymerizations. researchgate.net For instance, certain zinc complexes can polymerize hundreds of equivalents of lactide in minutes, indicating high efficiency. nih.gov The polymerization often proceeds via a coordination-insertion mechanism, where the monomer coordinates to the zinc center before being inserted into the growing polymer chain. nih.gov Given that simple ethylenediamine-based Zn(II) complexes are highly active for the ROP of lactide, it is plausible that this compound can function as a competent precatalyst in similar ROP systems, likely in the presence of a co-initiator such as an alcohol. researchgate.net
Coordination polymerization is a fundamental process in which the monomer coordinates to a metal center before polymerization. Zinc(II) ions are known to form coordination polymers with various organic linkers, creating one-, two-, or three-dimensional structures. mdpi.comnih.gov The formation of these coordination polymers depends on factors like the solvent, temperature, and the nature of the ligands. mdpi.com The this compound complex itself can be considered a simple coordination compound. chemimpex.com In the context of polymerization catalysis, the zinc center acts as the active site. For example, in the ROP of epoxides catalyzed by double metal cyanide (DMC) catalysts containing Zn(II), the interaction between the epoxide monomer and the catalyst surface is a crucial step. researchgate.net While detailed studies focusing solely on this compound for coordination polymerization of monomers like olefins are not prevalent in the provided results, its role as a Lewis acid suggests it can facilitate the coordination of monomers, a key step in this type of polymerization.
The mechanism of ROP catalyzed by zinc complexes is generally accepted to proceed through a coordination-insertion pathway. nih.govnih.gov Kinetic studies on related zinc alkoxide complexes in lactide polymerization show that the reactions are typically first-order with respect to the monomer concentration. nih.gov The reaction order in the catalyst can be more complex, sometimes suggesting an equilibrium between active monomeric and less active dimeric forms of the catalyst. nih.govnih.gov
For a system involving this compound, the initiation step would likely involve the reaction with a nucleophile (like an alcohol co-initiator) to form a zinc alkoxide species. The cyclic monomer then coordinates to the zinc center, followed by nucleophilic attack from the alkoxide, opening the ring and inserting the monomer. This process repeats to propagate the polymer chain. The TMEDA ligand would remain coordinated to the zinc center throughout the process, influencing its reactivity and stereoselectivity. mdpi.com
Organic Transformation Catalysis Employing this compound as a Lewis Acid
The Lewis acidity of the zinc center in this compound allows it to catalyze a range of organic reactions, particularly those involving the formation of carbon-carbon bonds. chemimpex.comnih.gov
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organozinc compounds with organic halides, catalyzed by nickel or palladium. wikipedia.org The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to have a significant impact on these reactions. In some palladium-catalyzed Negishi couplings, the presence of a stoichiometric amount of TMEDA was found to be critical for maintaining the stereochemistry of the olefin in the product. nih.gov It can also prevent undesired side reactions, such as bond migration. nih.gov The beneficial effect of TMEDA is attributed to its ability to coordinate to the zinc species, forming a more stable and reactive organozinc reagent. nih.gov DFT calculations have suggested that TMEDA can promote the ionization of the carbon-zinc bond, enhancing its nucleophilicity. nih.gov
However, the role of TMEDA can be complex and substrate-dependent. In one study on the arylation of secondary benzyl (B1604629) trifluoroacetates, the addition of TMEDA to an arylzinc reagent generated from aryllithium and ZnCl2 did not result in the desired cross-coupling product, indicating that the specific reaction conditions are crucial. thieme-connect.com A typical procedure for a cross-coupling reaction may involve the in-situ formation of the organozinc reagent followed by the addition of the palladium catalyst and the coupling partner, using this compound as a stable, easy-to-handle source of zinc(II).
Table 1: Effect of TMEDA on Negishi Cross-Coupling This table is interactive. You can sort and filter the data.
| Catalyst/Additive | Substrates | Key Finding | Yield | Reference |
|---|---|---|---|---|
| PdCl2(PPh3)2 / TMEDA | n-Decylzinc iodide + (Z)-1-Iodooct-1-ene | Maintained olefin geometry, high selectivity for desired product. | 99% | nih.gov |
| PdCl2(PPh3)2 | n-Decylzinc iodide + (Z)-1-Iodooct-1-ene | Loss of stereoselectivity. | 73% | nih.gov |
| PdCl2(Amphos)2 / TMEDA | Serine-derived iodide + Aryl iodides | Facilitated coupling "on water" to form phenylalanine derivatives. | Reasonable yields | nih.gov |
This compound serves as a convenient and non-hygroscopic equivalent to anhydrous zinc chloride, a widely used Lewis acid in carbon-carbon bond-forming reactions. nih.gov
Grignard Additions: The addition of Grignard reagents to nitriles or ketones can be significantly enhanced by the presence of a catalytic amount of ZnCl2. nih.govresearchgate.net In the ZnCl2-catalyzed Grignard addition to aromatic nitriles, the use of this compound was shown to be an effective alternative to anhydrous ZnCl2, providing the corresponding ketone in high yield after hydrolysis. nih.gov The reaction proceeds via the in-situ generation of more reactive organozinc or zincate species. nih.govrsc.org DFT calculations suggest that the formation of a trimeric complex involving the Grignard reagent and the zinc catalyst enhances both the nucleophilicity of the alkyl group and the electrophilicity of the nitrile carbon. rsc.org This catalytic approach improves yields, especially for less reactive Grignard reagents. nih.gov
Table 2: Use of this compound in Grignard Addition to an Aromatic Nitrile This table is interactive. You can sort and filter the data.
| Zinc Source | Grignard Reagent | Substrate | Yield of Ketone | Reference |
|---|---|---|---|---|
| ZnCl2 (anhydrous) | n-BuMgCl | Benzonitrile | 91% | nih.gov |
| This compound | n-BuMgCl | Benzonitrile | 87% | nih.gov |
Aldol (B89426) Reactions: The aldol reaction, a cornerstone of C-C bond formation, can be catalyzed by Lewis acids like ZnCl2. researchgate.net Zinc-based catalysts, such as zinc-proline complexes, have been shown to catalyze aldol reactions in aqueous media. rsc.org The mechanism can vary depending on the substrate, proceeding through either an enamine or an enolate pathway. rsc.org While direct catalysis by the intact this compound complex in aldol reactions is not extensively detailed, the use of ZnCl2 as a co-catalyst or additive is common, where it activates the carbonyl electrophile by coordination, making it more susceptible to nucleophilic attack. researchgate.net
Deprotonative Metalation and Functionalization Reactions using this compound Adducts
The adduct of zinc chloride and N,N,N′,N′-tetramethylethylenediamine, this compound, plays a crucial role in synergistic bimetallic systems for the deprotonative metalation of a wide range of aromatic and heteroaromatic compounds. While not typically used alone, it is a key component in mixed-metal bases, most notably in combination with lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This combination generates a highly effective basic reagent capable of performing C-H activation at room temperature, a significant advantage over methods requiring cryogenic conditions.
The synergy between the zinc and lithium components is central to the reactivity of these systems. It is proposed that the in situ mixture of this compound and LiTMP forms various lithium zincate species. nih.govresearchgate.net These zincates are more selective and tolerant of functional groups than their corresponding organolithium counterparts. The presence of this compound modulates the reactivity of the strong lithium base, increasing chemoselectivity and allowing for the deprotonation of sensitive substrates without undesirable side reactions. researchgate.net Density functional theory (DFT) calculations have suggested a stepwise mechanism for the deprotonation of substrates like benzene (B151609) using related sodium zincate complexes, where the TMP ligand is kinetically favored to act as the deprotonating agent. nih.gov
These reactions are typically performed by treating the substrate with a pre-mixed or in situ-generated solution of the this compound adduct and LiTMP in an ethereal solvent like tetrahydrofuran (B95107) (THF). Following the deprotonation step, the resulting organozinc intermediate is trapped with a suitable electrophile to yield the functionalized product. A common strategy involves quenching the reaction with iodine to produce iodo-functionalized aromatics, which can serve as versatile precursors for further transformations, such as palladium-catalyzed cross-coupling reactions. orientjchem.org
A variety of five-membered aromatic heterocycles have been successfully functionalized using this methodology. For instance, the deprotonation of benzoxazole, benzothiazole, benzo[b]thiophene, and N-Boc-protected indole (B1671886) and pyrrole (B145914) with a mixture of this compound (0.5 equivalents) and LiTMP (1.5 equivalents) in THF at room temperature, followed by iodination, provides the corresponding 2-iodo derivatives in moderate to good yields. cdnsciencepub.com Increasing the equivalents of the basic mixture, for example to 1 equivalent of this compound and 3 equivalents of LiTMP, has been shown in some cases to improve the yield of the iodinated products for substrates like benzothiophene (B83047) and benzofuran. researchgate.net
The method is not limited to heterocycles and has been successfully applied to a range of substituted benzenes and other aromatic systems, demonstrating its broad utility in organic synthesis for the regioselective functionalization of C-H bonds. orientjchem.orgresearchgate.net
Table 1: Deprotonative Iodination of Heterocycles using this compound and LiTMP
This table presents a selection of heterocyclic substrates that undergo deprotonative iodination using a bimetallic system based on this compound. The yields correspond to the isolated iodinated product after quenching the reaction with iodine.
| Substrate | Reagent System | Solvent | Temperature | Product | Yield (%) | Reference(s) |
| Benzoxazole | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | 2-Iodobenzoxazole | 57% | cdnsciencepub.com |
| Benzothiazole | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | 2-Iodobenzothiazole | 52% | cdnsciencepub.com |
| Benzo[b]thiophene | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | 2-Iodobenzo[b]thiophene | 73% | cdnsciencepub.com |
| Benzo[b]thiophene | This compound (1 eq), LiTMP (3 eq) | THF | Room Temp. | 2-Iodobenzo[b]thiophene | 81% | researchgate.net |
| Benzo[b]furan | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | 2-Iodobenzo[b]furan | 68% | cdnsciencepub.com |
| Benzo[b]furan | This compound (1 eq), LiTMP (3 eq) | THF | Room Temp. | 2-Iodobenzo[b]furan | 82% | researchgate.net |
| N-Boc-pyrrole | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | N-Boc-2-iodopyrrole | 61% | cdnsciencepub.com |
| N-Boc-indole | This compound (0.5 eq), LiTMP (1.5 eq) | THF | Room Temp. | N-Boc-2-iodoindole | 70% | cdnsciencepub.com |
Heterogenization Strategies for this compound in Catalysis (e.g., Supported Catalysts)
The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst separation, enhanced potential for recycling and reuse, and suitability for continuous flow processes, all of which contribute to more sustainable and economical chemical production. niscpr.res.in While specific reports on the heterogenization of the pre-formed this compound adduct are not prevalent in the literature, the immobilization of the active Lewis acidic component, zinc chloride, onto solid supports is a well-documented and effective strategy.
A prominent approach involves the preparation of silica-supported zinc chloride (SiO2-ZnCl2). This heterogeneous catalyst is typically synthesized by refluxing anhydrous zinc chloride with activated silica (B1680970) gel in a non-polar solvent like toluene. niscpr.res.in During this process, it is proposed that the zinc chloride reacts with the surface silanol (B1196071) (-SiOH) groups of the silica, leading to the formation of highly acidic zinc species that are chemically bonded to the support. cdnsciencepub.com The resulting material is a stable, free-flowing powder that can be stored and used for extended periods without a significant loss of activity. niscpr.res.in
These silica-supported zinc catalysts have proven to be highly active and reusable in a variety of organic transformations. For example, SiO2-ZnCl2 efficiently catalyzes the acetylation of amines, alcohols, and phenols, as well as multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones. cdnsciencepub.comniscpr.res.incdnsciencepub.com Key benefits of this supported system include the low catalyst loadings required (e.g., 12 mol% of Zn), high conversion rates, and excellent catalyst stability, as demonstrated by successful hot filtration tests and the ability to be recycled multiple times without a substantial decrease in performance. cdnsciencepub.comcdnsciencepub.com
Beyond simple silica, other materials have been explored for supporting zinc species. Chitosan, a biopolymer, has been used as a support for both zinc nitrate (B79036) and zinc chloride to create heterogeneous catalysts for decarboxylative coupling reactions. slideshare.net Furthermore, general strategies for immobilizing molecular catalysts, such as encapsulation within metal-organic frameworks (MOFs) or attachment to polymer supports, represent potential avenues for the heterogenization of zinc complexes. researchgate.netresearchgate.net For instance, zinc complexes with modified β-diiminate ligands containing alkoxysilyl groups have been successfully immobilized on mesoporous silica. acs.org These approaches aim to combine the high specificity of molecular catalysts with the practical benefits of a solid-phase system.
Table 2: Applications of Heterogeneous Silica-Supported Zinc Chloride (SiO2-ZnCl2)
This table highlights the utility of a common heterogenization strategy where zinc chloride is immobilized on a silica support. The catalyst demonstrates broad applicability and reusability in various organic synthesis reactions.
| Reaction Type | Substrates | Conditions | Key Features | Reference(s) |
| Acetylation | Amines, Alcohols, Phenols | Acetic anhydride, Acetonitrile, 80 °C | Catalyst is reusable up to four times; Heterogeneous conditions simplify work-up. | niscpr.res.in |
| Biginelli Reaction | Aldehydes, Ethyl acetoacetate, Urea | Acetonitrile, 80 °C | 12 mol% Zn loading; High stability and recyclability; 100% aldehyde conversion. | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| Quinazolinone Synthesis | Anthranilamide, Aldehydes | Solvent-free | Efficient, non-toxic catalyst; Cyclo-condensation reaction. | orientjchem.org |
Applications in Materials Science and Precursor Chemistry Involving Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii
ZnCl2-TMEDA as a Precursor for Zinc-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor is crucial in determining the final structure and properties of the MOF. While various zinc sources are commonly employed, the use of pre-formed complexes like this compound offers specific advantages in controlling the coordination environment of the zinc center.
Design and Synthesis of MOFs Utilizing this compound
The design of MOFs using this compound as a precursor involves the strategic selection of organic linkers that can interact with or displace the ligands on the zinc complex. The TMEDA ligand, being a chelating diamine, can act as a structure-directing agent during the initial phases of MOF formation or can be substituted by stronger binding sites on the organic linker. The chloride ions can also be readily exchanged, providing further reaction pathways for framework assembly.
The synthesis of zinc-based MOFs and coordination polymers often occurs under solvothermal conditions, where the reactants are heated in a sealed vessel. acs.orgresearchgate.net In a typical synthesis involving a zinc precursor and an organic linker, the choice of solvent and temperature plays a critical role in the final product's crystallinity and topology. acs.org When using this compound, the TMEDA ligand can influence the nucleation and growth of the MOF crystals. The synthesis of mixed-ligand MOFs, for instance, has shown that the coordination environment of the zinc ion, influenced by different ligands, dictates the final three-dimensional structure. researchgate.netrsc.org
While direct synthesis of MOFs using this compound as the primary zinc source is not extensively documented in dedicated studies, the principles of coordination chemistry suggest its potential. The reaction of ZnCl2 with ethylenediamine (B42938) (en), a related bidentate amine ligand, is known to form tris(ethylenediamine)zinc(II) complexes, highlighting the strong affinity of zinc for such ligands. nih.gov In the context of MOF synthesis, the TMEDA ligand in this compound could be either incorporated into the final framework or act as a labile component that directs the assembly of the primary organic linkers around the zinc center. The synthesis of zinc coordination polymers with mixed donor dicarboxylate ligands has demonstrated the formation of complex two-dimensional networks, and the presence of a pre-coordinated ligand like TMEDA could introduce further structural diversity. nih.gov
Structural Diversity and Topologies of MOFs Derived from this compound
The structural characteristics of zinc-based MOFs can vary significantly based on the ligands used. For example, studies on mixed-ligand zinc MOFs have shown how different combinations of dicarboxylate and diaza ligands can result in frameworks with topologies like pcu (primitive cubic unit) and dia (diamondoid). researchgate.net The presence of the TMEDA ligand could introduce steric hindrance or specific electronic effects that favor certain topologies over others. Research on zinc coordination polymers has shown that factors like the coordination number and geometry of the Zn(II) center are pivotal in the construction of 3D MOFs and the formation of interpenetrating structures. researchgate.net The use of amine-containing ligands, in general, has been shown to enhance the stability of zinc-based MOFs. researchgate.net
Table 1: Structural Parameters of Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 7.6017 (2) | researchgate.net |
| b (Å) | 13.2521 (4) | researchgate.net |
| c (Å) | 11.3396 (3) | researchgate.net |
| β (°) | 103.873 (1) | researchgate.net |
| Coordination Geometry | Distorted Tetrahedral | researchgate.net |
Formation of Nanomaterials and Thin Films from this compound Precursors
This compound is also a valuable precursor for the synthesis of zinc-based nanomaterials and thin films. The presence of the organic TMEDA ligand can influence the reactivity, solubility, and decomposition characteristics of the zinc source, which are critical parameters in the fabrication of these materials.
Synthesis of Quantum Dots and Semiconductor Nanocrystals Using this compound
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Zinc-based QDs, such as ZnSe and ZnS, are of particular interest due to their low toxicity. The synthesis of these QDs often involves the reaction of a zinc precursor with a chalcogen source at high temperatures. The use of zinc chloride (ZnCl2) as a zinc precursor has been reported in the synthesis of various QDs. For instance, ZnCl2 has been used to modify ZnSeTe quantum dots, where it enhances luminescence efficiency by passivating surface defects. researchgate.netrsc.org
While direct reports on the use of the this compound complex for QD synthesis are scarce, the presence of the TMEDA ligand could offer several advantages. Amine ligands are known to act as capping agents in nanocrystal synthesis, controlling their growth and preventing aggregation. The TMEDA ligand could play a similar role, influencing the size, shape, and surface chemistry of the resulting quantum dots. In the synthesis of InP/ZnS core/shell quantum dots, zinc chloride is used as the zinc source for the shell, highlighting the utility of chloride-containing precursors in these systems. nih.gov The synthesis of ZnSe QDs has been achieved using various zinc sources, and the choice of precursor and ligands is known to be critical for achieving high-quality nanocrystals. mdpi.comacs.org
Vapor Deposition (CVD, ALD) Applications of this compound
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing high-quality thin films. The choice of precursor is paramount in these processes, requiring compounds with adequate volatility, thermal stability, and reactivity. Organometallic compounds are often used as precursors in these techniques. researchgate.net
While diethylzinc (B1219324) (DEZ) is a common precursor for ZnO ALD, there is a continuous search for alternative precursors with improved safety and deposition characteristics. nih.gov Amine-ligated zinc precursors are being explored for this purpose. For example, a nonpyrophoric zinc precursor with an amino-alkyl ligand, bis-3-(N,N-dimethylamino)propyl zinc, has been successfully used for the plasma-enhanced ALD of ZnO thin films. nih.govresearchgate.net This demonstrates the potential of zinc complexes with amine-based ligands as viable ALD precursors.
The this compound complex, being a solid with a defined melting point, could potentially be used as a precursor in CVD or ALD, provided it has sufficient volatility and clean decomposition pathways. sigmaaldrich.com The thermal decomposition of the precursor on a heated substrate is the fundamental principle of CVD. The TMEDA ligand could facilitate the volatilization of the zinc chloride and influence the decomposition process, potentially leading to the formation of ZnO or other zinc-based films. Aerosol-assisted CVD (AACVD) is a variant of CVD that has been used to grow ZnO thin films from zinc chloride, indicating that chloride-based precursors are suitable for such deposition techniques. rsc.org
Development of Zinc Oxide (ZnO) Nanostructures from this compound
Zinc oxide (ZnO) nanostructures, with their diverse morphologies such as nanorods, nanowires, and nanoparticles, have attracted significant research interest for their applications in electronics, sensors, and photocatalysis. The synthesis of these nanostructures can be achieved through various methods, including hydrothermal synthesis, precipitation, and thermal decomposition.
Zinc chloride is a commonly used precursor for the synthesis of ZnO nanostructures. rsc.orgnih.govaip.org For example, ZnO nanorods and nanodisks have been synthesized from zinc chloride aqueous solutions. rsc.org The morphology of the resulting ZnO crystals can be controlled by adjusting reaction parameters such as the concentration of the zinc precursor and the presence of additives. rsc.org
The use of the this compound complex as a precursor for ZnO nanostructures could offer a route to control the morphology and properties of the resulting material. The TMEDA ligand can act as a capping agent or a template, influencing the nucleation and growth of the ZnO crystals. In biological synthesis methods, the choice of zinc precursor is critical, and while zinc nitrate (B79036) and acetate (B1210297) are more common, the use of ZnCl2 is also explored, though it requires an oxidation step to form the oxide. researchgate.net The thermal decomposition of zinc-containing precursors is another route to ZnO nanostructures. dntb.gov.ua The decomposition of this compound under controlled conditions could potentially yield ZnO with specific morphologies, influenced by the decomposition pathway of the complex.
Table 2: Comparison of Zinc Precursors for Nanomaterial and Thin Film Synthesis
| Precursor | Application | Key Characteristics/Findings | Reference |
|---|---|---|---|
| Zinc Chloride (ZnCl2) | ZnO Nanostructures, Quantum Dots | Versatile precursor for various synthesis methods. Can be used to control ZnO morphology. Modifies quantum dot surfaces to enhance luminescence. | researchgate.netrsc.orgnih.gov |
| Diethylzinc (DEZ) | ALD of ZnO | Highly pyrophoric but effective for low-temperature ALD. | nih.gov |
| Bis-3-(N,N-dimethylamino)propyl zinc | PEALD of ZnO | Non-pyrophoric, safe alternative to DEZ with high reactivity due to Zn-C and Zn-N bonds. | nih.govresearchgate.net |
| Zinc Acetate | ZnO Nanoparticles | Commonly used in precipitation methods for ZnO synthesis. | nih.gov |
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II) |
| MOF | Metal-Organic Framework |
| QD | Quantum Dot |
| CVD | Chemical Vapor Deposition |
| ALD | Atomic Layer Deposition |
| ZnO | Zinc Oxide |
| TMEDA | N,N,N′,N′-tetramethylethylenediamine |
| en | Ethylenediamine |
| ZnSe | Zinc Selenide |
| ZnS | Zinc Sulfide |
| InP | Indium Phosphide |
| DEZ | Diethylzinc |
| AACVD | Aerosol-Assisted Chemical Vapor Deposition |
Development of Hybrid Materials Incorporating this compound Units
The incorporation of this compound units into hybrid materials leverages the stable coordination of the TMEDA ligand to the zinc center, which can influence the structure and properties of the resulting material. While the direct use of the intact this compound complex as a repeating unit in extended hybrid frameworks is a specialized area of research, its role as a precursor in the formation of zinc-based organic-inorganic hybrid materials is more broadly established.
One of the primary approaches for creating such hybrid materials involves the use of zinc-containing precursors in conjunction with organic linkers or polymers. In some synthetic strategies, this compound serves as a convenient, air-stable source of zinc(II) ions. The TMEDA ligand can either remain coordinated to the zinc center in the final hybrid structure or be displaced by other coordinating species during the synthesis process.
A notable example involves the synthesis of coordination polymers, which are a class of hybrid materials formed by the self-assembly of metal ions and organic ligands. For instance, a one-dimensional zinc coordination polymer, [Zn(bibp)Cl2]∞, was synthesized using zinc chloride (ZnCl2) and 4,4'-bis(imidazol-1-yl)-biphenyl (bibp) as the organic linker. nih.gov While this example uses ZnCl2 directly, the principle of combining a zinc source with an organic linker is central to the formation of these hybrid materials. The use of the pre-formed this compound complex can offer advantages in terms of solubility and reactivity control during such syntheses.
The development of these materials often involves solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions can facilitate the formation of crystalline hybrid structures. For example, an open-framework organic-inorganic hybrid zinc phosphate (B84403) was synthesized hydrothermally using ZnCl2, phosphoric acid, and an organic template. researchgate.net This highlights a common strategy where a zinc halide acts as the inorganic node in the resulting hybrid material.
The properties of the resulting hybrid materials are highly dependent on the nature of both the inorganic and organic components, as well as the synthetic conditions. Researchers can tune the properties of these materials by varying the organic linkers or the metal complex used. The incorporation of the [Zn(TMEDA)] moiety could, in principle, introduce specific functionalities or influence the porosity and dimensionality of the final hybrid material.
Detailed research findings on hybrid materials specifically incorporating intact this compound units are an area of ongoing investigation. However, the foundational work on zinc-based coordination polymers and organic-inorganic hybrids provides a strong basis for the future development of novel materials derived from this versatile precursor.
Table of Research Findings on Zinc-Based Hybrid Materials
| Precursor/Components | Synthesis Method | Resulting Hybrid Material | Key Findings |
| ZnCl2, 4,4'-bis(imidazol-1-yl)-biphenyl (bibp) | Calcination-thermolysis | 1D zinc coordination polymer, [Zn(bibp)Cl2]∞, and derived porous carbon | The coordination polymer serves as a precursor for sponge-like highly porous carbon with potential applications in energy storage. nih.gov |
| ZnCl2, H3PO4, Diethylenetriamine (DETA) | Hydrothermal | Open-framework organic-inorganic hybrid zinc phosphate | A new microporous material with a zeolite-like topology was formed. researchgate.net |
Theoretical and Computational Studies on Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in ZnCl2-TMEDA
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure and bonding in molecules like this compound. These calculations provide insights into the geometry, bond strengths, and the nature of the interactions between the zinc metal center and its ligands.
A redetermination of the crystal structure of this compound provides precise experimental data for comparison with DFT-optimized geometries. researchgate.net The complex exhibits a distorted tetrahedral coordination around the zinc atom. researchgate.netresearchgate.net DFT calculations on similar dimethylzinc (B1204448) and dimethylcadmium (B1197958) complexes with TMEDA have been performed to elucidate the nature of the metal-ligand bonds. researchgate.netscholaris.ca These studies indicate that the TMEDA ligand is not exceptionally strongly bound, which can be a factor in its catalytic utility. researchgate.netscholaris.ca
The primary bonding interactions in this compound are the coordinate covalent bonds between the zinc(II) ion and the two nitrogen atoms of the TMEDA ligand, as well as the two chloride ions. DFT calculations can quantify the strength of these bonds through bond order analysis and calculated energies of formation. For instance, in related zinc complexes, the 3d orbitals of the zinc atom are generally not involved in bonding or hyperconjugative interactions. researchgate.net Natural Bond Orbital (NBO) analysis, a common DFT-based method, can further elucidate the donor-acceptor interactions, such as the donation of electron density from the nitrogen lone pairs of TMEDA to the empty orbitals of the zinc center.
Table 1: Selected Experimental and Theoretical Structural Parameters for this compound and Related Complexes
| Parameter | This compound (Experimental) researchgate.net | Zn(CH3)2-TMEDA (Calculated) scholaris.ca |
| Bond Lengths (Å) | ||
| Zn-N1 | 2.091 (1) | 2.227 |
| Zn-N2 | 2.095 (1) | 2.227 |
| Zn-Cl1 | 2.215 (1) | - |
| Zn-Cl2 | 2.210 (1) | - |
| **Bond Angles (°) ** | ||
| N1-Zn-N2 | 84.89 (4) | 81.3 |
| Cl1-Zn-Cl2 | 116.35 (2) | - |
| N1-Zn-Cl1 | 110.82 (4) | - |
| N1-Zn-Cl2 | 110.51 (4) | - |
| N2-Zn-Cl1 | 110.51 (4) | - |
| N2-Zn-Cl2 | 112.51 (4) | - |
| Note: The calculated values for Zn(CH3)2-TMEDA are provided as a theoretical comparison for the zinc-TMEDA coordination environment. |
Molecular Dynamics Simulations for Dynamic Behavior and Reactivity of this compound Systems
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the complex interacts with solvent molecules, its conformational flexibility, and the stability of the coordination sphere in solution.
While specific MD studies solely focused on this compound are not abundant in the literature, simulations of closely related systems, such as Dichloro(ethylenediamine)zinc(II) (Zn(en)Cl2), provide significant insights. waocp.orgnih.gov In these simulations, the stability of the complex in a biological environment, such as in the presence of DNA, has been investigated. waocp.orgnih.gov The results from such studies show that the complex can remain stably bound within a binding pocket during the simulation time. waocp.orgnih.gov
For this compound in solution, MD simulations would typically model the complex in a box of solvent molecules (e.g., water, THF). The simulations can track the distances between the zinc ion and its ligands, revealing the potential for ligand exchange or dissociation. mdpi.com The root-mean-square deviation (RMSD) of the complex's atoms over time is a key metric to assess its structural stability. waocp.org A stable complex will exhibit relatively small fluctuations in its RMSD. Furthermore, the interaction energies between the complex and surrounding solvent molecules can be calculated to understand solvation effects.
Table 2: Key Parameters from a Molecular Dynamics Simulation of a Related Zinc Complex (Zn(en)Cl2) with DNA waocp.org
| Parameter | Average Value (Å) | Interpretation |
| RMSD of the Complex | ~2.91 | Indicates the complex does not significantly disrupt the stability of the DNA and remains bound. |
| RMSD of Ligand Movement | ~4.15 | Shows the ligand remains within the binding pocket of the DNA throughout the simulation. |
Computational Approaches to Reaction Mechanisms Involving this compound as Catalyst or Reagent
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. researchgate.net For reactions where this compound acts as a catalyst or reagent, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This provides a detailed understanding of the reaction pathway and the role of the zinc complex.
One area where the role of the (TMEDA)·ZnCl2 adduct has been computationally studied is in LiCl-mediated zinc insertion reactions. researchgate.net Such studies can thermodynamically and kinetically analyze the effect of additives like LiCl on the reaction. Theoretical analyses, including NBO, can shed light on the electronic interactions during the reaction, explaining, for example, the role of LiCl in accelerating the zinc insertion without being directly involved in the redox process. researchgate.net
In a typical mechanistic study involving this compound, the geometries of reactants, products, intermediates, and transition states are optimized. The energies of these structures are then calculated to determine the activation barriers and reaction energies. This information helps in understanding the feasibility of a proposed mechanism and can explain observed product selectivities. For instance, in a catalytic cycle, computational studies can clarify the nature of the active catalytic species and how it is regenerated.
Prediction of Spectroscopic Properties of this compound through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. nih.govresearchgate.net For this compound, these computational predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions and vibrational modes.
The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their intensities can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of the molecule, such as the Zn-N and Zn-Cl stretching vibrations. researchgate.net
UV-Vis spectra are predicted by calculating the energies of electronic excitations from the ground state to various excited states. researchgate.net TD-DFT calculations can provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand transitions.
NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for ¹H and ¹³C in the TMEDA ligand can be compared with experimental data to confirm the structure of the complex in solution.
Table 3: Illustrative Data from a TD-DFT Calculation on a Generic Zinc(II) Complex researchgate.net
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Type of Transition |
| 309 | 0.4625 | HOMO → LUMO (73%) | n→π* LL/ILCT |
| 275 | 0.2410 | HOMO → LUMO+2 (61%) | n→π* LL/ILCT |
| 249 | 0.2080 | HOMO-4 → LUMO (43%) | n→π* LL/ILCT |
| Note: This table represents typical data obtained from a TD-DFT calculation and is for illustrative purposes to show the kind of information that can be generated for this compound. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, LLCT = Ligand-to-Ligand Charge Transfer, ILCT = Intra-Ligand Charge Transfer. |
Emerging Research Directions and Future Perspectives on Dichloro N,n,n′,n′ Tetramethylethylenediamine Zinc Ii
The landscape of materials science and catalysis is increasingly focused on designing intelligent, efficient, and sustainable chemical systems. Within this context, Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc(II) (ZnCl2-TMEDA) is emerging as a versatile building block and precursor. Its well-defined coordination geometry, stability, and the Lewis acidic nature of the zinc center make it an attractive platform for future research. The following sections explore promising new directions for this compound, from the construction of complex molecular architectures to its role in advanced sustainable technologies.
Q & A
Q. How is ZnCl₂-TMEDA synthesized and characterized in academic research?
ZnCl₂-TMEDA is typically synthesized by reacting zinc chloride (ZnCl₂) with tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) under inert conditions. Characterization involves spectroscopic methods (e.g., NMR, IR) to confirm ligand coordination and elemental analysis to verify stoichiometry. For example, in deprotometalation reactions, ZnCl₂-TMEDA’s structure is validated via X-ray crystallography or comparative reactivity studies .
Q. What role does ZnCl₂-TMEDA play in deprotometalation reactions of substituted pyridines?
ZnCl₂-TMEDA acts as a cooperative catalyst, facilitating deprotonation by stabilizing reactive intermediates. In a study by Ma et al., varying ZnCl₂-TMEDA equivalents (0.5 vs. 1.0) significantly altered regioselectivity, yielding 66% 8b (0.5 equiv) or 85% 8c (1.0 equiv) . This highlights its role in modulating reaction pathways through Lewis acid-ligand interactions.
Q. What experimental protocols are recommended for handling ZnCl₂-TMEDA in air-sensitive reactions?
Standard protocols include:
- Conducting reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Pre-drying solvents (e.g., THF over Na/benzophenone).
- Quenching reactions with methanol or aqueous NH₄Cl to stabilize intermediates. Detailed methodologies are provided in experimental sections of catalysis studies .
Advanced Research Questions
Q. How can catalyst loading of ZnCl₂-TMEDA be optimized for selective product formation?
Systematic variation of ZnCl₂-TMEDA stoichiometry is critical. For instance, Entry 1 (0.5 equiv) favored product 8b (66% yield), while Entry 2 (1.0 equiv) shifted selectivity to 8c (85%) . Researchers should use kinetic studies (e.g., time-course NMR) and computational modeling to identify rate-determining steps influenced by catalyst loading.
Q. How do contradictions in ZnCl₂-TMEDA-mediated reaction outcomes arise, and how can they be resolved?
Contradictions often stem from subtle changes in reaction conditions (e.g., solvent polarity, temperature). For example, using THF vs. toluene alters ZnCl₂-TMEDA’s solubility and ligand coordination. To resolve discrepancies:
Q. What computational methods complement experimental studies of ZnCl₂-TMEDA’s mechanistic role?
Density Functional Theory (DFT) is widely used to map reaction pathways. For example, calculating the Gibbs free energy of intermediates in ZnCl₂-TMEDA-catalyzed reactions can validate experimental regioselectivity trends. Pairing these results with spectroscopic data (e.g., EXAFS for Zn coordination geometry) strengthens mechanistic insights .
Data Presentation and Analysis
Q. How should researchers present ZnCl₂-TMEDA reaction data to highlight selectivity trends?
Use comparative tables to contrast catalyst loadings, solvents, and yields. Example from Ma et al.:
| Entry | ZnCl₂-TMEDA (equiv) | Product 8b (%) | Product 8c (%) |
|---|---|---|---|
| 1 | 0.5 | 66 | 0 |
| 2 | 1.0 | 0 | 85 |
Accompany this with a discussion of steric/electronic effects influencing selectivity .
Q. What statistical techniques are appropriate for analyzing reproducibility in ZnCl₂-TMEDA experiments?
- Standard deviation/error analysis for triplicate runs.
- ANOVA to compare yield variances across conditions.
- Principal Component Analysis (PCA) for multi-variable datasets (e.g., solvent polarity, temperature) .
Literature and Experimental Design
Q. How to conduct a systematic literature review on ZnCl₂-TMEDA applications?
- Use databases like SciFinder and Reaxys with keywords: “ZnCl₂-TMEDA,” “deprotometalation,” “cooperative catalysis.”
- Filter for primary sources (e.g., J. Org. Chem., Organometallics) and avoid unreliable platforms (e.g., ).
- Cross-reference citations in foundational papers to identify knowledge gaps .
Q. What criteria define a well-designed ZnCl₂-TMEDA study for journal submission?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
